(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid (1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2155840-10-9
VCID: VC7460147
InChI: InChI=1S/C7H9F3O2/c8-7(9,10)5-3-1-2-4(5)6(11)12/h4-5H,1-3H2,(H,11,12)
SMILES: C1CC(C(C1)C(F)(F)F)C(=O)O
Molecular Formula: C7H9F3O2
Molecular Weight: 182.14 g/mol

(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid

CAS No.: 2155840-10-9

Cat. No.: VC7460147

Molecular Formula: C7H9F3O2

Molecular Weight: 182.14 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid - 2155840-10-9

Specification

CAS No. 2155840-10-9
Molecular Formula C7H9F3O2
Molecular Weight 182.14 g/mol
IUPAC Name 2-(trifluoromethyl)cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C7H9F3O2/c8-7(9,10)5-3-1-2-4(5)6(11)12/h4-5H,1-3H2,(H,11,12)
Standard InChI Key RKYLBCFPTQKTNH-UHFFFAOYSA-N
SMILES C1CC(C(C1)C(F)(F)F)C(=O)O
Canonical SMILES C1CC(C(C1)C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s molecular formula is C₇H₉F₃O₂, with a molecular weight of 182.14 g/mol. Its IUPAC name, (1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, reflects the stereochemistry of the trifluoromethyl and carboxylic acid groups on the cyclopentane ring. Key structural features include:

  • A cyclopentane backbone with chair-like conformational flexibility.

  • Trifluoromethyl group at the C2 position, contributing to electronegativity and lipophilicity.

  • Carboxylic acid at the C1 position, enabling hydrogen bonding and salt formation.

Table 1: Comparative Analysis of Related Analogues

Property(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
CAS Number2155840-10-9277756-44-2
Molecular FormulaC₇H₉F₃O₂C₇H₉F₃O₂
Stereochemistry(1R,2R)Achiral (C1-substituted)
Melting PointNot reported97% purity (HPLC)
Key ApplicationsMedicinal chemistry leadOrganic synthesis intermediate

The stereochemical distinction between these analogues critically influences their biological interactions. The (1R,2R) configuration optimizes spatial alignment for target binding, whereas the C1-substituted analogue lacks enantiomeric specificity .

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of (1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid typically involves asymmetric catalysis or chiral pool strategies to establish the (1R,2R) configuration. A representative pathway includes:

  • Cyclopentane Ring Formation: Cyclization of a linear precursor via intramolecular aldol condensation or transition-metal-catalyzed cycloaddition.

  • Trifluoromethyl Introduction: Electrophilic trifluoromethylation using Umemoto’s reagent or nucleophilic CF₃ sources (e.g., Ruppert-Prakash reagent).

  • Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group.

A patent-pending method (WO2018032796A1) for analogous fluorinated cyclopropanes highlights the use of Oxone as a safer alternative to meta-chloroperbenzoic acid (mCPBA) for sulfone oxidation, achieving yields >80% . Adapting this protocol could enhance the scalability of the title compound.

Stereochemical Optimization

Enantiomeric excess (ee) is achieved through:

  • Chiral Auxiliaries: Temporarily attaching a chiral group to direct CF₃ placement.

  • Asymmetric Catalysis: Employing Ru- or Rh-based catalysts for stereocontrolled cyclopropanation .

  • Resolution Techniques: Diastereomeric salt formation using chiral amines (e.g., cinchonidine).

Physicochemical and Pharmacological Properties

Biological Activity

While direct pharmacological data for the (1R,2R) isomer remain limited, structural analogues exhibit:

  • Enzyme Inhibition: Competitive binding to hydrophobic active sites (e.g., cyclooxygenase-2).

  • Receptor Modulation: Allosteric effects on G-protein-coupled receptors (GPCRs) due to CF₃-induced conformational changes.

Table 2: Hypothetical Therapeutic Targets

Target ClassMechanism of ActionPotential Indication
KinasesATP-binding site competitionOncology, inflammation
Ion ChannelsModulation of voltage-gated Na⁺/K⁺ channelsNeuropathic pain
ProteasesTransition-state mimicryViral infections

Applications in Drug Discovery

Medicinal Chemistry

The compound’s stereoelectronic profile makes it a versatile scaffold for:

  • Bioisosteric Replacement: Substituting aromatic rings with cyclopentane to reduce toxicity.

  • Prodrug Development: Esterifying the carboxylic acid to improve bioavailability.

Material Science

In polymer chemistry, the CF₃ group enhances thermal stability (decomposition temperature >250°C) and dielectric properties, supporting applications in:

  • Fluorinated Elastomers: For high-performance seals.

  • Liquid Crystals: As chiral dopants in display technologies.

Future Research Directions

  • Target Identification: High-throughput screening against orphan GPCRs and epigenetic regulators.

  • Synthetic Methodology: Developing continuous-flow systems for large-scale enantioselective synthesis.

  • Toxicology Profiling: Assessing metabolite formation and off-target effects.

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